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molecular formula C7H6O4 B014774 2,3-Dihydroxybenzoic acid CAS No. 303-38-8

2,3-Dihydroxybenzoic acid

Cat. No. B014774
M. Wt: 154.12 g/mol
InChI Key: GLDQAMYCGOIJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06627667B2

Procedure details

2,5-dihydroxy benzoic acid (DHBA) is first activated by treatment with dicyclohexylcarbodiimide (DCC) and NHS in tetrahydrofurane (THF). To a stirred solution of 9.25 g (60 mmole) DHBA in 450 ml of THF was added 7.14 g (62 mmole) NHS and 12.8 g (62 mmole) DCC. After filtering off the formed dicyclohexylurea, the solution was concentrated by vacuum evaporation until crystallisation of the DHBA-MHS ester started. The solution was stored at 5° C. for 12 hrs and the resulting DHBA-NHS precipitate was collected by filtration. After drying the yield of the synthesis was 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.25 g
Type
reactant
Reaction Step Three
Name
Quantity
12.8 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C1(N=C=NC2CCCCC2)CCCCC1.[O:27]1CCCC1>>[CH:10]1[CH:9]=[C:8]([OH:11])[C:7]([OH:27])=[C:3]([C:4]([OH:6])=[O:5])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
Quantity
9.25 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)O
Name
Quantity
12.8 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
450 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the formed dicyclohexylurea
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated by vacuum evaporation until crystallisation of the DHBA-MHS ester
FILTRATION
Type
FILTRATION
Details
the resulting DHBA-NHS precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
After drying the yield of the synthesis

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C1=CC(=C(C(=C1)O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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